molecular formula C23H18ClFN4O3 B2526770 N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902920-28-9

N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Número de catálogo B2526770
Número CAS: 902920-28-9
Peso molecular: 452.87
Clave InChI: SNOXCRNFPAQWNL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H18ClFN4O3 and its molecular weight is 452.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radioligand Synthesis and Imaging

  • Radiosynthesis for PET Imaging : The compound has been used in the development of radioligands for positron emission tomography (PET). For example, Dollé et al. (2008) synthesized DPA-714, a compound closely related to N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide, for PET imaging of the translocator protein (18 kDa) (Dollé et al., 2008).

  • Synthesis and Evaluation for Peripheral Benzodiazepine Receptors : Fookes et al. (2008) discussed the synthesis and biological evaluation of related fluorinated compounds for studying peripheral benzodiazepine receptors using PET, highlighting the potential of these compounds in neurodegenerative disorder research (Fookes et al., 2008).

Neuroinflammation and Brain Disorders

  • Potential in Neuroinflammatory Imaging : Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Their research underscores the potential of these compounds in in vivo PET imaging of neuroinflammation (Damont et al., 2015).

Antitumor Activities

  • Synthesis and Antitumor Activities : Jing (2011) synthesized derivatives of the compound with potential selective anti-tumor activities, indicating a possible application in cancer treatment (Xiong Jing, 2011).

Herbicidal Activity

  • Herbicidal Properties : Wu et al. (2011) designed and synthesized novel derivatives of a similar compound, showing significant herbicidal activities against certain weeds. This suggests potential applications in agriculture (Wu et al., 2011).

Analgesic and Anti-Inflammatory Agents

  • Potential in Pain and Inflammation Treatment : Muralidharan et al. (2019) discussed the synthesis of pyrimidine derivatives for use as anti-inflammatory and analgesic agents, indicating another potential application of compounds similar to this compound (Muralidharan et al., 2019).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-chloro-2-fluoroaniline with ethyl 2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate, followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "4-chloro-2-fluoroaniline", "ethyl 2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate" ], "Reaction": [ "Step 1: Condensation of 4-chloro-2-fluoroaniline with ethyl 2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate in the presence of a base such as potassium carbonate in DMF or DMSO to yield the corresponding N-ethyl-2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamide intermediate.", "Step 2: Hydrolysis of the N-ethyl-2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamide intermediate with a strong acid such as hydrochloric acid or sulfuric acid to yield the corresponding N-hydroxy-2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamide intermediate.", "Step 3: Decarboxylation of the N-hydroxy-2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamide intermediate with a dehydrating agent such as phosphorus oxychloride or thionyl chloride to yield the final product N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide." ] }

Número CAS

902920-28-9

Fórmula molecular

C23H18ClFN4O3

Peso molecular

452.87

Nombre IUPAC

N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H18ClFN4O3/c24-16-8-9-19(18(25)13-16)27-20(30)14-29-21-17(7-4-11-26-21)22(31)28(23(29)32)12-10-15-5-2-1-3-6-15/h1-9,11,13H,10,12,14H2,(H,27,30)

Clave InChI

SNOXCRNFPAQWNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.